molecular formula C23H25N7O B2765156 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105224-03-0

6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2765156
CAS No.: 1105224-03-0
M. Wt: 415.501
InChI Key: IESCIKPCNJQXOW-UHFFFAOYSA-N
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Description

6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxyphenyl group, and a piperazine ring. It has garnered significant interest due to its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.

Preparation Methods

The synthesis of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via nucleophilic substitution reactions, while the piperazine ring is incorporated through amination reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to bind to specific receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

When compared to similar compounds, 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-16-3-5-17(6-4-16)25-21-20-15-24-28-22(20)27-23(26-21)30-13-11-29(12-14-30)18-7-9-19(31-2)10-8-18/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESCIKPCNJQXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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